molecular formula C15H10N2O5 B6126755 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate

4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B6126755
M. Wt: 298.25 g/mol
InChI Key: NMWOSFNOWVGNLP-UHFFFAOYSA-N
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Description

4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate: is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a nitrophenyl group at the 4-position, a methyl group at the 2-position, and a carboxylate group at the 7-position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

Chemistry: In chemistry, 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for incorporation into various materials, enhancing their properties .

Mechanism of Action

The mechanism of action of 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the activity of bacterial enzymes, leading to cell death. As an anticancer agent, it may interfere with cell division by binding to DNA or disrupting signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

    2-methyl-1,3-benzoxazole-7-carboxylate: Lacks the nitrophenyl group, resulting in different reactivity and applications.

    4-nitrophenyl 1,3-benzoxazole-7-carboxylate: Lacks the methyl group, affecting its chemical properties and biological activity.

    4-nitrophenyl 2-methyl-1,3-benzoxazole: Lacks the carboxylate group, altering its solubility and reactivity.

Uniqueness: 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity, while the carboxylate group improves its solubility and potential for further functionalization .

Properties

IUPAC Name

(4-nitrophenyl) 2-methyl-1,3-benzoxazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c1-9-16-13-4-2-3-12(14(13)21-9)15(18)22-11-7-5-10(6-8-11)17(19)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWOSFNOWVGNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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